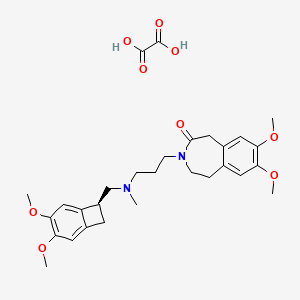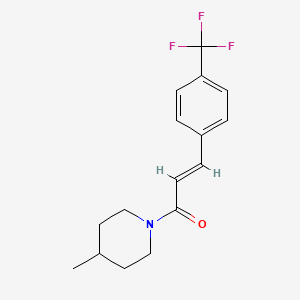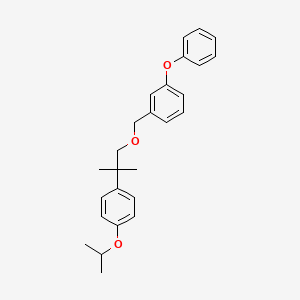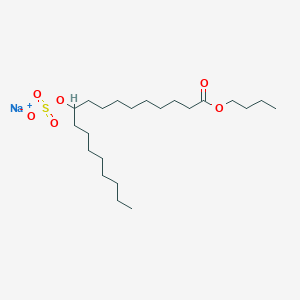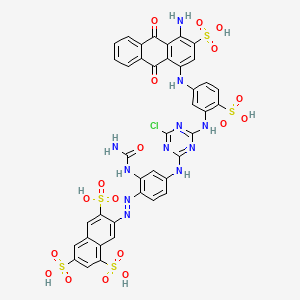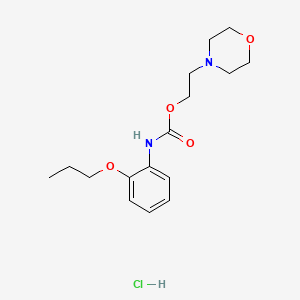
Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound with the molecular formula C16H24N2O4·HCl . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves several steps. Typically, the process begins with the reaction of 2-propoxyphenol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with 2-(4-morpholinyl)ethylamine to yield the desired carbamate ester. The final product is obtained as a monohydrochloride salt through the addition of hydrochloric acid .
Chemical Reactions Analysis
Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or propoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Scientific Research Applications
Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride can be compared with other carbamate esters, such as:
- Carbamic acid, (2-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (2-ethoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
These compounds share similar structural features but differ in their alkoxy groups, which can influence their chemical reactivity and biological activity .
Properties
CAS No. |
112922-89-1 |
|---|---|
Molecular Formula |
C16H25ClN2O4 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(2-propoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-2-10-21-15-6-4-3-5-14(15)17-16(19)22-13-9-18-7-11-20-12-8-18;/h3-6H,2,7-13H2,1H3,(H,17,19);1H |
InChI Key |
BFOAUKGLXWWZOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


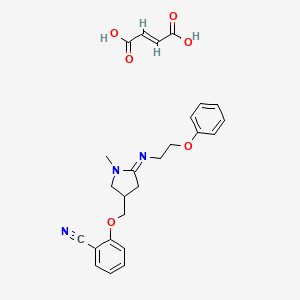
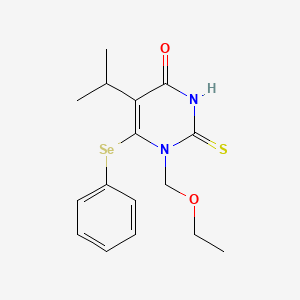
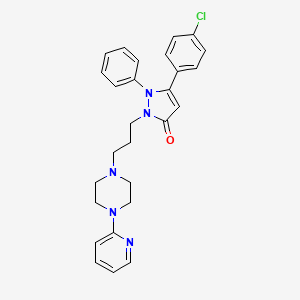

![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride](/img/structure/B12758348.png)

